molecular formula C9H16ClN B2724180 (1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-amine;hydrochloride CAS No. 2411181-34-3

(1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-amine;hydrochloride

Cat. No.: B2724180
CAS No.: 2411181-34-3
M. Wt: 173.68
InChI Key: SIVRDUUFMVQGBF-XLPZGREQSA-N
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Description

(1S,2R,4S)-Spiro[bicyclo[221]heptane-7,1’-cyclopropane]-2-amine;hydrochloride is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclo[2.2.1]heptane core, followed by the introduction of the spirocyclopropane moiety and the amine group. The final step involves the conversion of the free amine to its hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to modify the bicyclic or spirocyclic structures.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while substitution reactions can produce a wide range of substituted amines.

Scientific Research Applications

(1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-amine;hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. This modulation can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-amine
  • (1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-amine;hydrobromide

Uniqueness

The hydrochloride salt form of (1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-amine is unique due to its enhanced solubility and stability compared to other similar compounds. This makes it particularly useful in pharmaceutical formulations and research applications.

Properties

IUPAC Name

(1S,2R,4S)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.ClH/c10-8-5-6-1-2-7(8)9(6)3-4-9;/h6-8H,1-5,10H2;1H/t6-,7+,8+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDLVMKNEBJCEJ-HNPMAXIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1C23CC3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C[C@H]1C23CC3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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